molecular formula C12H10N2O2S B12576011 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid CAS No. 194479-18-0

4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid

Cat. No.: B12576011
CAS No.: 194479-18-0
M. Wt: 246.29 g/mol
InChI Key: AWYQMGKBUVAEHY-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid is an organic compound with the molecular formula C12H10N2O2S. It is characterized by the presence of a benzoic acid moiety linked to a pyrimidine ring via a sulfanylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 2-mercaptopyrimidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The specific mechanism of action for 4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid is not well-documented. it is likely to interact with biological targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the pyrimidine ring can participate in π-π stacking interactions with aromatic residues in proteins. The sulfanyl group may also play a role in binding to metal ions or other nucleophilic sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrimidin-2-ylsulfanylmethyl)benzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

194479-18-0

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

4-(pyrimidin-2-ylsulfanylmethyl)benzoic acid

InChI

InChI=1S/C12H10N2O2S/c15-11(16)10-4-2-9(3-5-10)8-17-12-13-6-1-7-14-12/h1-7H,8H2,(H,15,16)

InChI Key

AWYQMGKBUVAEHY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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